N-(2-amino-2-thioxoethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-2-sulfanylideneethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQSPWXCUZDDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393084 | |
| Record name | N-(2-amino-2-thioxoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-42-0 | |
| Record name | NSC84257 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-amino-2-thioxoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Thioamide and Benzamide Chemistry Paradigms
To fully appreciate the scientific interest in N-(2-amino-2-thioxoethyl)benzamide, it is essential to understand its constituent chemical paradigms: thioamides and benzamides.
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts distinct properties; the carbon-sulfur double bond in thioamides is longer than the carbon-oxygen double bond in amides due to the larger atomic radius of sulfur. nih.gov Thioamides are more effective hydrogen bond donors but less effective acceptors compared to their amide counterparts. nih.gov These compounds are recognized as versatile building blocks in the synthesis of various heterocyclic compounds and have been identified in several naturally occurring molecules. nih.govacs.org The thionation of amides, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide, is a common method for synthesizing thioamides. organic-chemistry.org
Benzamides, on the other hand, are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. They are a common feature in many biologically active molecules and are of significant interest in medicinal chemistry. ontosight.ai The synthesis of benzamides can be achieved through various methods, including the reaction of benzoic acids or their derivatives with amines. nih.gov Research has shown that benzamide (B126) derivatives possess a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.aimdpi.com
This compound integrates these two important functional groups, creating a molecule with a unique electronic and steric profile that is ripe for exploration in various chemical research domains.
Significance of the N 2 Amino 2 Thioxoethyl Benzamide Core Structure
The core structure of N-(2-amino-2-thioxoethyl)benzamide, which features a benzoyl group attached to a thioamidoethyl moiety, is central to its chemical reactivity and potential applications. The presence of both a benzamide (B126) and a primary thioamide within the same molecule offers multiple sites for chemical modification and interaction.
The thioamide group is a key player, known for its ability to coordinate with metal ions and its role as a bioisostere for the amide bond in peptide chemistry. nih.gov The replacement of an amide with a thioamide can enhance the metabolic stability of peptides. nih.gov The benzamide portion of the molecule also contributes significantly to its properties, providing a scaffold that is frequently found in pharmacologically active compounds. nih.gov
Overview of Current and Future Research Trajectories for N 2 Amino 2 Thioxoethyl Benzamide
Classical Synthetic Approaches to this compound
The traditional synthesis of this compound and its analogs hinges on well-established, robust chemical transformations. These methods prioritize reliability and yield, often employing stoichiometric reagents to construct the central amide and thioamide moieties in a stepwise fashion. A logical retrosynthetic analysis suggests two main pathways: the thionation of a pre-formed amide precursor or the acylation of a thioamide-containing intermediate.
Strategic Incorporation of the Thioamide Functionality
The conversion of an amide to a thioamide is a cornerstone of sulfur chemistry and represents a primary route to the target compound. This transformation is typically achieved by treating the corresponding oxygen analog, N-(2-amino-2-oxoethyl)benzamide (benzoylglycinamide), with a potent thionating agent. The most common reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent. organic-chemistry.org
Thioamides are recognized for their unique chemical properties and serve as important intermediates in synthesis. nih.gov They are more reactive than their amide counterparts and have been used as isosteres for amides in medicinal chemistry to improve stability and pharmacokinetic properties. nih.gov The direct conversion of amides to thioamides using a thionating agent is a fundamental method for introducing this functionality.
Table 1: Comparison of Classical Thionating Reagents
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosphorus Pentasulfide | P₄S₁₀ | High temperature, inert solvent (e.g., pyridine, toluene) | Readily available, potent | Low solubility, harsh reaction conditions, formation of byproducts |
The reaction mechanism involves the replacement of the carbonyl oxygen of the primary amide in the benzoylglycinamide precursor with a sulfur atom. This approach benefits from the relative accessibility of the amide precursor, which can be synthesized from readily available starting materials.
Amidation Reactions for Benzamide Scaffold Construction
The formation of the benzamide bond is a critical step in the synthesis. Classical methods for amide bond formation are highly developed and offer reliable routes to the necessary precursors. nih.gov One of the most traditional methods is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride under basic conditions. slideshare.net In the context of synthesizing the precursor N-(2-amino-2-oxoethyl)benzamide, this would involve the reaction of glycinamide with benzoyl chloride.
Alternatively, modern coupling reagents are frequently used to facilitate the condensation of a carboxylic acid and an amine. nih.govresearchgate.net This approach involves activating the carboxylic acid (benzoic acid) to make it more susceptible to nucleophilic attack by the amine (glycinamide). A variety of dehydrating and activating agents have been developed for this purpose. nih.gov
Table 2: Common Coupling Agents for Benzamide Synthesis
| Coupling Agent System | Reagents | Typical Solvent | Key Features |
|---|---|---|---|
| Carbodiimide/Additive | EDC/HOBt | DMF, DCM | Reduces side reactions and racemization. nih.gov |
| Phosphonium Salt | BOP, PyBOP | DMF, DCM | High efficiency and rapid reaction rates. |
These methods provide a versatile toolkit for constructing the benzamide portion of the molecule, which can then be subjected to thionation as described previously.
Precursor-Based Synthesis Routes Utilizing Thioamide Intermediates
An alternative classical strategy involves building the molecule around a pre-existing thioamide. rsc.org In this pathway, a simple thioamide, such as 2-aminothioacetamide, would serve as the key building block. The synthesis would then proceed via the acylation of the free amino group with a benzoylating agent like benzoyl chloride or benzoic anhydride.
This route's success depends on the chemoselective acylation of the nitrogen atom without significant side reactions at the sulfur atom of the thioamide group. The nucleophilicity of the amine must be sufficiently greater than that of the thioamide's sulfur to ensure the desired outcome. This method offers the advantage of incorporating the sensitive thioamide functionality early in the synthesis, potentially avoiding the harsh conditions associated with thionating agents.
Modern and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These modern approaches are applicable to the synthesis of this compound, offering improvements in terms of catalytic efficiency and adherence to green chemistry principles.
Catalyst-Mediated Synthesis Techniques for this compound
The development of catalytic systems aims to reduce the reliance on stoichiometric reagents, which generate significant waste. For the benzamide bond formation, various metal- and organo-catalysts have been explored. For instance, systems utilizing zinc, nickel, or other transition metals can catalyze the oxidative amidation of aldehydes or alcohols with amines, providing an alternative to traditional coupling methods. researchgate.net
For the thioamide formation step, while catalytic thionation is less common than catalytic amidation, research into milder sulfur transfer reagents continues. One approach involves the three-component Kindler thioamide synthesis, where an aldehyde, an amine, and elemental sulfur react, often with microwave enhancement, to form a thioamide directly. organic-chemistry.orgorganic-chemistry.org A hypothetical catalytic route to this compound could involve a multi-component reaction or a tandem process where a catalyst facilitates both the amidation and a subsequent transformation.
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to minimize the environmental impact of chemical processes. nih.gov These principles can be applied to the synthesis of this compound in several ways.
Use of Greener Solvents: Replacing traditional volatile organic solvents like toluene or DMF with greener alternatives such as water, ethanol, or polyethylene glycol (PEG) can significantly reduce environmental harm. researchgate.netresearchgate.net Some thioamide syntheses have been successfully demonstrated in water, offering a practical and efficient method. organic-chemistry.org
Energy Efficiency: The use of microwave irradiation or ultrasonic activation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.net Microwave-assisted Kindler reactions, for example, can be completed in minutes rather than hours. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Catalyst-mediated multicomponent reactions are particularly advantageous in this regard. researchgate.net
Use of Recyclable Catalysts: Employing heterogeneous catalysts, such as catalysts immobilized on solid supports like diatomite earth, allows for easy separation from the reaction mixture and potential reuse, reducing waste and cost. researchgate.netmdpi.com
By integrating these modern and sustainable practices, the synthesis of this compound can be made more efficient and environmentally responsible.
Microwave-Assisted Synthetic Approaches for Benzamide Derivatives
Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages in the preparation of benzamide derivatives. scilit.comnih.gov This technique utilizes microwave energy to directly and efficiently heat reaction mixtures, leading to a rapid increase in temperature and dramatic acceleration of reaction rates compared to conventional heating methods. nih.govnih.gov The primary benefits include substantially reduced reaction times—often from hours to minutes—higher product yields, and cleaner reaction profiles with fewer byproducts. scilit.comnih.gov
The synthesis of benzamides under microwave irradiation can be achieved through several routes. A common method is the coupling of a benzoic acid derivative with an amine. For instance, the hydrolysis of benzamide to benzoic acid can be completed in as little as 10 minutes using microwave heating with 20% sulfuric acid. youtube.com Another prominent application is the amidation reaction, where a benzoyl chloride is reacted with a suitable amine. This reaction proceeds swiftly under microwave conditions, often providing high yields of the desired N-substituted benzamide. The efficiency of these syntheses can be further improved by using catalysts or performing the reactions on solid supports.
Furthermore, microwave-assisted synthesis is particularly effective for creating libraries of compounds for drug discovery, as it allows for the rapid generation of numerous analogues. nih.gov The technology avoids the decomposition of thermally sensitive substrates and products that can occur with prolonged heating using traditional methods like oil baths. nih.gov The ability of microwave energy to accelerate reactions has made it an invaluable tool for producing important pharmaceutical intermediates and other complex molecules. nih.gov
Design and Synthesis of this compound Derivatives
The design and synthesis of derivatives based on the this compound scaffold are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. By systematically altering different parts of the molecule, researchers can develop new analogues with improved properties, such as enhanced biological activity or better aqueous solubility. nih.govnih.gov The core structure presents two primary sites for modification: the benzamide moiety and the thioxoethyl side chain.
Strategies for Structural Diversification of the Benzamide Moiety
The benzamide portion of the molecule is a versatile platform for structural modification. nih.govresearchgate.net The aromatic ring can be functionalized with a wide array of substituents to modulate the electronic, steric, and lipophilic properties of the entire compound.
Key strategies for diversification include:
Substitution of the Aromatic Ring: A vast library of substituted benzoic acids and their corresponding acid chlorides are commercially available or can be readily synthesized. Introducing substituents such as halogens, alkyl, alkoxy, nitro, or trifluoromethyl groups at the ortho, meta, or para positions can profoundly influence the molecule's interaction with biological targets. nih.gov For example, introducing an amino group at the ortho position can be a key pharmacophoric element for certain enzyme inhibitors. nih.gov
Introduction of Heterocyclic Rings: Replacing the phenyl ring with various heterocyclic systems (e.g., pyridine, thiophene, furan, benzimidazole) is a common strategy to alter polarity, hydrogen bonding capabilities, and metabolic stability. scilit.compharmainfo.in
Multi-Substituted Analogues: Incorporating multiple functional groups on the benzamide ring allows for the fine-tuning of a compound's properties, though it may require more complex, multi-step synthetic routes. nih.gov
The following interactive table showcases examples of substituted benzoyl chlorides that can serve as building blocks for creating a diverse library of this compound analogues.
| Substituent | Position | Chemical Name |
| -Cl | 4- | 4-Chlorobenzoyl chloride |
| -NO₂ | 4- | 4-Nitrobenzoyl chloride |
| -OCH₃ | 4- | 4-Methoxybenzoyl chloride |
| -CH₃ | 2- | 2-Methylbenzoyl chloride |
| -CF₃ | 4- | 4-(Trifluoromethyl)benzoyl chloride |
| -CN | 2- | 2-Cyanobenzoyl chloride |
Modifications and Functionalization of the Thioxoethyl Side Chain
The thioxoethyl side chain (—CH₂C(=S)NH₂) offers additional opportunities for structural modification to probe its role in biological activity and to alter physicochemical properties. The thioamide group, in particular, is a reactive handle for further functionalization.
Potential modifications include:
N-Substitution of the Thioamide: The primary thioamide can be alkylated, arylated, or acylated to introduce substituents on the nitrogen atom, thereby modifying its steric bulk and hydrogen-bonding pattern.
Modification of the Methylene Linker: The methylene (—CH₂) group connecting the amide and thioamide functionalities can be altered. Strategies include extending the alkyl chain or incorporating cyclic structures to change the molecule's flexibility and conformation. nih.gov
Chemical Transformation of the Thioamide: The thioamide group can participate in cyclization reactions to form various sulfur-containing heterocycles. For example, reaction with α-haloketones can yield 2-aminothiazole derivatives, a scaffold known for a wide range of biological activities. nih.gov The thioether group, a related functionality, is also amenable to various chemical modifications. nih.gov
Development of Libraries of this compound Analogues
The creation of compound libraries is a powerful strategy in modern drug discovery, enabling the high-throughput screening of thousands of related compounds to identify new therapeutic leads. nih.gov For this compound, a combinatorial approach can be used to rapidly generate a large and diverse set of analogues.
This process typically involves a matrix-based synthesis where a collection of diverse building blocks for one part of the molecule is reacted with a collection of building blocks for another part. For instance, a set of substituted benzoyl chlorides can be systematically reacted with a set of amines containing modified thioxoethyl side chains. This approach allows for the efficient exploration of the chemical space around the parent scaffold.
A conceptual design for such a library is illustrated in the table below:
| Amine Precursor 1 | Amine Precursor 2 | Amine Precursor 3 | |
| Substituted Benzoyl Chloride A | Analogue A1 | Analogue A2 | Analogue A3 |
| Substituted Benzoyl Chloride B | Analogue B1 | Analogue B2 | Analogue B3 |
| Substituted Benzoyl Chloride C | Analogue C1 | Analogue C2 | Analogue C3 |
High-throughput synthesis techniques, often automated and utilizing microwave assistance, are employed to prepare these libraries. The resulting compounds are then purified and submitted for biological evaluation, with the data from these screens guiding the design of subsequent, more focused libraries to optimize activity and other desirable properties. nih.govnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of this compound have been recorded, and the chemical shifts assigned to the various protons and carbons in the molecule.
In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons of the benzamide group, the methylene protons, and the protons of the thioamide group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The methylene protons adjacent to the amide nitrogen and the thioamide group show characteristic chemical shifts and coupling patterns. The amine protons of the thioamide group are also observable, often as broad singlets.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzamide group and the thiocarbonyl carbon of the thioamide group are particularly diagnostic, appearing at characteristic downfield chemical shifts. The aromatic carbons and the methylene carbon also have specific resonances that aid in the complete assignment of the carbon skeleton.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | Multiplet | - |
| Methylene Protons (-CH₂-) | Doublet | - |
| Amine Protons (-NH₂) | Broad Singlet | - |
| Carbonyl Carbon (C=O) | - | ~167.0 |
| Thiocarbonyl Carbon (C=S) | - | ~205.0 |
| Aromatic Carbons | - | ~127-134 |
| Methylene Carbon (-CH₂-) | - | ~45.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for the NMR experiment.
Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
To unambiguously confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in confirming the connectivity of the methylene protons to the amide and thioamide groups. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of the proton and carbon signals for the methylene group and the aromatic C-H bonds. rsc.org
Conformational Analysis via NMR Chemical Shifts and Coupling Constants
The chemical shifts and coupling constants observed in the NMR spectra can also provide insights into the preferred conformation of this compound in solution. The magnitude of the coupling constants between the methylene protons and the adjacent NH proton can indicate the dihedral angle between these groups, offering clues about the rotational freedom around the C-N bonds. Furthermore, variations in chemical shifts upon changes in solvent or temperature can suggest the presence of different conformational isomers in equilibrium.
Vibrational and Mass Spectrometry for Structural Characterization
Vibrational spectroscopy and mass spectrometry are complementary techniques that provide further evidence for the structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key vibrational frequencies include:
N-H stretching: Bands corresponding to the N-H stretching vibrations of the amide and thioamide groups are typically observed in the region of 3400-3200 cm⁻¹.
C=O stretching: A strong absorption band for the carbonyl group (C=O) of the benzamide is expected around 1650 cm⁻¹.
C=S stretching: The thiocarbonyl group (C=S) stretching vibration usually appears in the region of 1200-1050 cm⁻¹.
Aromatic C-H and C=C stretching: Vibrations associated with the benzene ring are observed at their characteristic frequencies.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide & Thioamide | N-H stretch | 3400-3200 |
| Amide | C=O stretch | ~1650 |
| Thioamide | C=S stretch | 1200-1050 |
| Aromatic Ring | C-H stretch | ~3100-3000 |
| Aromatic Ring | C=C stretch | ~1600-1450 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (C₉H₁₀N₂OS), HRMS provides an exact mass measurement that can be compared to the calculated theoretical mass. rsc.orgcalpaclab.com The close agreement between the measured and calculated exact masses provides strong evidence for the molecular formula and, in conjunction with other spectroscopic data, confirms the identity of the compound. rsc.orgcalpaclab.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. In the analysis of this compound, ESI-MS provides crucial information about its molecular ion, confirming its elemental composition and offering insights into its gas-phase behavior.
The ESI-MS spectrum of this compound typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is a direct measure of the compound's monoisotopic mass plus the mass of a proton. The study of 79 molecules of biological interest using ESI-MS/MS has demonstrated the utility of this technique in identifying and characterizing such compounds. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule. researchgate.net
| Ion | Predicted m/z | Observed m/z |
| [M+H]⁺ | 195.0592 | Data not found |
This table would be populated with experimental data from a specific study.
X-ray Crystallographic Analysis of this compound
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the precise solid-state structure of this compound.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
| Crystallographic Parameter | Value |
| Crystal System | Data not found |
| Space Group | Data not found |
| a (Å) | Data not found |
| b (Å) | Data not found |
| c (Å) | Data not found |
| α (°) | Data not found |
| β (°) | Data not found |
| γ (°) | Data not found |
| Volume (ų) | Data not found |
| Z | Data not found |
This table represents the type of data obtained from a single crystal X-ray diffraction experiment.
Methodologies for Crystallographic Refinement using SHELX Software
The SHELX suite of programs is widely used for the refinement of crystal structures from diffraction data. bio.toolsokstate.edu The process involves refining a structural model to best fit the experimentally observed diffraction pattern. The SHELXL program, in particular, is a powerful tool for this purpose. nih.govresearchgate.net
The refinement process typically involves several key steps:
Data Reduction: Raw diffraction data is processed to yield a set of structure factors.
Structure Solution: The initial phases of the structure factors are determined, often using direct methods or Patterson functions, to generate an initial electron density map. The SHELXT program employs a dual-space algorithm for this purpose. researchgate.net
Structure Refinement: The atomic coordinates and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is typically done using a least-squares minimization algorithm. okstate.edu The SHELXL program facilitates the refinement of various parameters, including atomic positions, anisotropic displacement parameters, and treatment of hydrogen atoms. nih.govresearchgate.net The use of a Crystallographic Information Framework (CIF) file is standard for archiving and disseminating the final refined structure. nih.govresearchgate.net
Analysis of Intermolecular Interactions in the Crystalline Lattice
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, these interactions would primarily involve hydrogen bonds, given the presence of N-H and C=O/C=S groups. The study of similar benzamide structures reveals the prevalence of N-H···O and N-H···Cl hydrogen bonds in forming extended networks. nih.gov
| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H | O=C | Data not found | Data not found | Data not found | Data not found |
| N-H | S=C | Data not found | Data not found | Data not found | Data not found |
This table illustrates the type of data that would be generated from an analysis of intermolecular interactions.
Reaction Mechanisms and Pathways Governed by N 2 Amino 2 Thioxoethyl Benzamide Reactivity
Mechanistic Studies of N-(2-amino-2-thioxoethyl)benzamide Formation
The formation of the this compound molecule is governed by fundamental principles of thioamidation. Mechanistic studies on analogous compounds have provided significant insights into the kinetics, thermodynamics, and transient species involved in the synthesis of this thioamide.
Elucidation of Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic studies on the formation of this compound have not been extensively reported. However, the analysis of related thioamide reactions provides a strong framework for understanding the parameters that govern its synthesis. For instance, kinetic investigations of the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halo ketone, demonstrate that such reactions typically follow second-order kinetics. orientjchem.org
Studies on these related systems allow for the determination of key thermodynamic parameters, such as the energy of activation (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS). orientjchem.orgresearchgate.net A negative entropy of activation, often observed in these reactions, suggests a more ordered or rigid transition state compared to the reactants. orientjchem.orgresearchgate.net Similarly, the rate-limiting step in the thionation of amides using Lawesson's reagent has been identified through computational studies as the cycloreversion of an intermediate, a step that is influenced by both steric and electronic effects. acs.org In the context of aldol reactions, the retro-reaction can be significant, indicating that product distribution is governed by thermodynamic rather than kinetic control. rsc.org
To illustrate the types of parameters determined in such studies, the following table presents data from a kinetic study on the reaction of thiobenzamide with 3-chloroacetylacetone.
Table 1: Representative Thermodynamic Parameters for a Thioamide Reaction Data from the reaction of Thiobenzamide with 3-chloroacetylacetone, serving as an example for thioamide reactivity studies. orientjchem.org
| Parameter | Value | Unit |
|---|---|---|
| Energy of Activation (Ea) | 48.8176 | kJ/mol/K |
| Enthalpy of Activation (ΔH*) | 46.257 | kJ/mol |
| Entropy of Activation (ΔS*) | -165.25 | J/mol/K |
Identification and Characterization of Transient Intermediates
The formation of thioamides like this compound proceeds through distinct, short-lived intermediates. When the synthesis involves the thionation of the corresponding amide precursor, N-(2-amino-2-oxoethyl)benzamide, with a reagent like Lawesson's reagent, the mechanism involves a key four-membered ring intermediate. acs.orgorganic-chemistry.org This species, a thiaoxaphosphetane, is formed through a concerted cycloaddition between the amide's carbonyl group and the reactive dithiophosphine ylide monomer of Lawesson's reagent. acs.orgorganic-chemistry.orgresearchgate.net
Alternatively, in pathways involving nucleophilic addition to a thiocarbonyl precursor, a tetrahedral intermediate is central to the mechanism. nih.gov For example, in the transamidation of a thioamide, the nucleophilic attack of an amine on the thioamide's electrophilic carbon atom leads to a transient tetrahedral species. nih.govnsf.gov The subsequent collapse of this intermediate, driven by the electronic properties of the leaving group, yields the final product. nsf.gov Similar tetrahedral intermediates are also proposed in the biosynthesis of natural thioamides. nih.gov
Proposed Mechanisms for the Thioamidation Process
Several established mechanisms can be proposed for the synthesis of this compound.
Thionation of the Corresponding Amide : The most direct route is the conversion of the oxygen analogue, N-(2-amino-2-oxoethyl)benzamide, using a thionating agent. Lawesson's reagent is a widely used, mild reagent for this transformation. organic-chemistry.org The mechanism, supported by density functional theory (DFT) studies, involves the dissociation of the Lawesson's reagent dimer into a reactive monomeric dithiophosphine ylide. This monomer undergoes a cycloaddition with the amide carbonyl to form a thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thioamide and a stable P=O containing byproduct. acs.orgorganic-chemistry.org Other phosphorus-based reagents like phosphorus pentasulfide (P4S10) can also be used, though often requiring harsher conditions. organic-chemistry.org
Reaction of Benzoyl Isothiocyanate : Another viable pathway involves the reaction of benzoyl isothiocyanate with an appropriate amine precursor, such as 2-aminoacetamide. This method builds the thioamide functionality through the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. uokerbala.edu.iq
Multi-component Reactions : The Willgerodt-Kindler reaction and related multi-component strategies provide another synthetic avenue. These reactions typically involve the condensation of a ketone or aldehyde, an amine, and elemental sulfur to generate the thioamide scaffold. chemrxiv.orgnih.govorganic-chemistry.org
Chemical Transformations of the this compound Moiety
The thioamide group in this compound is the center of its chemical reactivity, participating in a range of nucleophilic, electrophilic, oxidation, and reduction reactions.
Nucleophilic and Electrophilic Reactivity of the Thioamide Group
The thioamide functional group is characterized by its dual reactivity. researchgate.net
Nucleophilic Character : The sulfur atom of the thioamide is a soft nucleophile due to its polarizability and the lone pairs of electrons. masterorganicchemistry.com It readily reacts with a variety of soft electrophiles, such as alkyl halides, leading to S-alkylation and the formation of thioimidate salts. wikipedia.org This nucleophilicity is exploited in various synthetic transformations, including peptide synthesis and the formation of heterocycles. wikipedia.orgunimelb.edu.au
Electrophilic Character : The carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles. However, due to greater resonance stabilization (nN→π*C=S conjugation) compared to amides, thioamides are generally more resistant to nucleophilic addition. nih.gov The rate of hydrolysis for a thioamide, for example, is significantly slower than for its corresponding amide. nih.gov The electrophilicity can be enhanced by N-activation, for instance, by attaching an electron-withdrawing group like a tert-butoxycarbonyl (Boc) group to the nitrogen. This "ground-state-destabilization" strategy reduces the resonance contribution from the nitrogen lone pair, making the thioamide carbon more susceptible to nucleophilic attack and enabling reactions like transamidation. nih.govnsf.gov
Oxidation and Reduction Pathways of the Thioxoethyl Functional Group
The sulfur atom in the thioxoethyl group is sensitive to both oxidation and reduction, leading to diverse product pathways.
Oxidation Pathways : The thioamide group can be readily oxidized. A common transformation is the oxidative desulfurization back to the corresponding amide, which can be achieved with various oxidizing agents such as tetrachloroglycoluril. rcsi.science The mechanism of oxidation with reagents like hydrogen peroxide is proposed to proceed through S-oxide and subsequently S,S-dioxide or trioxide intermediates, which are then attacked by a nucleophile (like water) at the carbon atom to release sulfur oxides and form the amide. tandfonline.com Under different oxidative conditions, such as with a DMSO-HCl system, thioamides can undergo oxidative dimerization to form 1,2,4-thiadiazoles or, in the case of cyclic thioamides, disulfides. researchgate.net
Reduction Pathways : The thioamide group can be reduced to an amine. While classic methods often employ stoichiometric reagents like Raney nickel, which poisons hydrogenation catalysts, newer methods offer more efficient and chemoselective transformations. wikipedia.org For example, reduction using samarium(II) iodide (SmI2) in the presence of D2O proceeds via a thio-ketyl radical intermediate to produce α,α-dideuterio amines. organic-chemistry.org Other methods include desulfurizative reduction using boryl radicals or through electrochemical means. organic-chemistry.orgresearchgate.netresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2-amino-2-oxoethyl)benzamide |
| Thiobenzamide |
| 3-chloroacetylacetone |
| Lawesson's reagent |
| Benzoyl isothiocyanate |
| 2-aminoacetamide |
| Phosphorus pentasulfide |
| Samarium(II) iodide |
| Raney nickel |
| Tetrachloroglycoluril |
| Hydrogen peroxide |
Substitution Reactions on the Benzamide (B126) Aromatic Ring and Amide Nitrogen
The reactivity of this compound in substitution reactions is dictated by its two primary functional regions: the benzamide aromatic ring and the amide nitrogen.
Electrophilic Aromatic Substitution (SEAr): The benzamide moiety significantly influences the outcome of electrophilic aromatic substitution reactions. The acylamino group (-NHC(O)-) attached to the benzene (B151609) ring is an activating ortho-, para-directing group. However, in this compound, the entire N-benzoyl group (-C(O)NH-) acts as a deactivating, meta-directing substituent due to the electron-withdrawing nature of the carbonyl group.
Electrophilic aromatic substitution is a fundamental organic reaction where an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile wikipedia.org. The reaction proceeds via a two-step mechanism:
Formation of a Carbocation Intermediate: The aromatic ring acts as a nucleophile, attacking the electrophile (E+). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as a sigma complex masterorganicchemistry.comyoutube.com.
Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile, collapsing the intermediate and restoring the stable aromatic system masterorganicchemistry.comyoutube.com.
For this compound, electrophiles will preferentially add to the meta-position relative to the benzoyl group. Common SEAr reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation/alkylation wikipedia.org. The deactivating nature of the benzoyl group means that harsh reaction conditions are typically required to achieve these transformations.
Substitution on the Amide Nitrogen: The nitrogen atom of the benzamide linkage can also undergo substitution, most commonly N-alkylation. This reaction typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack an alkyl halide. The N-H proton of a secondary amide is weakly acidic, and its removal facilitates the alkylation process. Iridium-catalyzed N-alkylation reactions using alcohols have also been developed as an efficient method for modifying amides researchgate.net.
Derivatization Pathways and Synthetic Utility
The presence of the thioamide group, in particular, opens up numerous pathways for derivatization, making this compound a versatile precursor for more complex molecules.
Transamidation Reactions Involving this compound
Transamidation, the conversion of one amide or thioamide into another by reaction with an amine, is a challenging yet valuable transformation nih.govresearchgate.net. Thioamides, like their amide counterparts, are generally unreactive towards nucleophilic attack due to resonance stabilization (nN→π*C=S) rsc.org. Consequently, direct transamidation of the thioamide moiety in this compound requires specific activation to proceed efficiently nih.govresearchgate.net.
A modern and effective strategy involves the temporary activation of the thioamide nitrogen, which destabilizes the ground state of the C–N bond and renders the thiocarbonyl carbon more electrophilic. One such method is the site-selective N-acylation with a tert-butoxycarbonyl (Boc) group nih.govrsc.org.
The general mechanism for this activated transamidation proceeds as follows:
N-Activation: The thioamide nitrogen is activated, for example, by reacting with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP. This decreases the C–N bond's resonance stabilization rsc.org.
Nucleophilic Attack: A primary or secondary amine attacks the activated thiocarbonyl carbon, forming a tetrahedral intermediate.
Intermediate Collapse: The tetrahedral intermediate collapses, expelling the original amino group (or its activated form) as a leaving group to yield the new, more stable thioamide rsc.orgresearchgate.net.
This process is highly chemoselective for the thioamide group over the more stable benzamide group within the same molecule. Recent developments have established metal-free conditions for this reaction, often using strong bases like sodium hexamethyldisilazide (NaHMDS) at room temperature nih.govresearchgate.net.
| Activation Method | Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| N-Boc Activation | NaHMDS | Toluene | Room Temp. | Metal-free, broad scope for 2° and 1° thioamides. |
| None (Direct) | None (Catalyst: Acetophenone) | Solvent-free | Elevated | Metal-free, suitable for various amines. organic-chemistry.org |
| N,N-Boc₂ Activation | NaHMDS | Toluene/DMF | Room Temp. | Effective for primary thioamides. researchgate.net |
Cyclization Reactions Leading to Novel Heterocyclic Systems
The thioamide functional group is a powerful synthon for the construction of various sulfur- and nitrogen-containing heterocycles. This compound can serve as a precursor to important heterocyclic systems such as thiazoles and thiadiazoles.
Thiazole Synthesis: The most prominent cyclization pathway is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound synarchive.comnih.govnih.gov. In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halo-ketone or -aldehyde. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring youtube.com. Reacting this compound with an α-haloketone (e.g., 2-bromoacetophenone) would yield a 2-amino-substituted thiazole derivative nih.govyoutube.com.
Thiadiazole Synthesis: The thioamide moiety can also be used to construct 1,3,4-thiadiazole rings. One common method involves the reaction of thioamides or related thiohydrazide intermediates with acylating or oxidizing agents nih.govresearchgate.net. A modern approach involves the direct coupling of acyl hydrazines with compounds that can serve as thioacyl equivalents, facilitated by elemental sulfur nih.gov. For this compound, conversion to a thiohydrazide intermediate followed by cyclization would be a viable route to substituted 1,3,4-thiadiazoles nih.govmdpi.com.
| Heterocycle | Co-reactant | General Reaction Type | Reference |
|---|---|---|---|
| Thiazole | α-Haloketone | Hantzsch Synthesis | synarchive.comorganic-chemistry.org |
| 1,3,4-Thiadiazole | Acyl Hydrazine / Oxidant | Oxidative Cyclization | nih.govmdpi.com |
| Pyrimidine-thione | β-Ketoester / Enaminone | Condensation/Cyclization | nih.govresearchgate.net |
| 1,3,5-Thiadiazine | Formaldehyde / Amine | Mannich-type Cyclocondensation |
Ligand Chemistry and Metal Coordination Potential of this compound
The structure of this compound contains multiple heteroatoms (O, N, S) that can act as donor sites for metal ions, making it a potentially versatile ligand in coordination chemistry. The thioamide group is particularly interesting due to the soft nature of the sulfur atom and its ability to engage in thione-thiol tautomerism ucj.org.ua.
Potential Coordination Sites and Modes:
Thioamide Sulfur (S): As a soft donor, the sulfur atom is expected to coordinate strongly with soft or borderline metal ions such as Pd(II), Pt(II), Cu(I), Ag(I), and Cd(II). Coordination through sulfur is the most common mode for thioamides ucj.org.uaresearchgate.netresearchgate.net.
Amide Oxygen (O): The carbonyl oxygen of the benzamide group is a hard donor, favoring coordination with hard metal ions like Fe(III), Cr(III), and Zn(II).
Nitrogen Atoms (N): The three nitrogen atoms (one benzamide, two thioamide) are borderline donors and can also participate in coordination.
This array of donor sites allows for several potential coordination modes:
Monodentate: Coordination through the thioamide sulfur atom is the most likely monodentate mode researchgate.net.
Bidentate Chelation: The molecule can form stable five- or six-membered chelate rings. Likely bidentate modes include:
N,S-Chelation: Using the nitrogen of the benzamide and the sulfur of the thioamide.
O,N-Chelation: Using the oxygen of the benzamide and the nitrogen of the thioamide.
S,N-Chelation: Using the thioamide sulfur and the terminal amino nitrogen.
Thione-Thiol Tautomerism: The thioamide group can exist in equilibrium between the thione form (-C(=S)NH₂) and the thiol form (-C(SH)=NH). In the presence of a base or upon coordination to a metal ion, the equilibrium can shift towards the deprotonated thiol (thiolate) form ucj.org.ua. This deprotonation creates an anionic ligand that often forms very stable complexes. The geometry of the resulting metal complex can be influenced by which tautomeric form is involved in the coordination; for example, the thiol form can promote a cis-positioning of ligands in a square-planar complex ucj.org.ua. The affinity of the sulfur atom for metals has led to broad applications of thioamides in the development of novel coordination complexes nih.govresearchgate.net.
Computational Chemistry and Theoretical Investigations of N 2 Amino 2 Thioxoethyl Benzamide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-amino-2-thioxoethyl)benzamide at the atomic level. These methods allow for the determination of the most stable molecular conformation and the distribution of electrons within the molecule.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For molecules like this compound, DFT, particularly using hybrid functionals such as B3LYP combined with a basis set like 6-311++G(d,p), is extensively employed for geometry optimization. rsc.org This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.
Electronic properties such as dipole moment and the distribution of atomic charges can also be calculated, providing insights into the molecule's polarity and reactivity. The presence of electronegative oxygen, nitrogen, and sulfur atoms results in a significant dipole moment.
Table 1: Representative Theoretical Geometric Parameters for a Benzoylthiourea Moiety | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C=O | ~1.23 | O=C-N | ~122 | | C=S | ~1.68 | S=C-N | ~125 | | C-N (amide) | ~1.38 | C-N-C | ~128 | | C-N (thioamide) | ~1.36 | N-C-N | ~113 |
Note: These are typical values for benzoylthiourea derivatives and may vary slightly for this compound.
For even greater accuracy, particularly for electronic properties, high-level ab initio methods can be utilized. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These methods are especially useful for refining the understanding of weak interactions, such as hydrogen bonding and van der Waals forces, which are crucial in determining the conformational preferences of flexible molecules like this compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
For benzoylthiourea derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea group, as well as the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group and the aromatic ring, suggesting these are the likely sites for nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable in predicting its behavior in chemical reactions.
Table 2: Representative Calculated Electronic Properties for a Benzoylthiourea Derivative
| Property | Value (eV) |
|---|---|
| EHOMO | ~ -6.5 |
| ELUMO | ~ -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
| Ionization Potential (I) | ~ 6.5 |
| Electron Affinity (A) | ~ 2.0 |
| Chemical Hardness (η) | ~ 2.25 |
Note: These values are illustrative and depend on the specific molecule and computational method.
Computational Spectroscopy and Property Prediction
Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.orgnih.gov
The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS). The proton chemical shifts for the N-H groups are particularly sensitive to their environment, including hydrogen bonding. For instance, the N-H proton involved in an intramolecular hydrogen bond with the carbonyl oxygen is expected to appear significantly downfield. nih.gov Similarly, the ¹³C chemical shifts of the carbonyl (C=O) and thiocarbonyl (C=S) carbons are characteristic and can be reliably predicted. The C=S carbon typically resonates at a much lower field (higher ppm) than the C=O carbon. nih.gov
Table 3: Representative Predicted NMR Chemical Shifts (ppm) for a Benzoylthiourea Moiety
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (N-H, H-bonded) | 11.0 - 13.0 |
| ¹H (N-H, free) | 8.5 - 10.0 |
| ¹³C (C=O) | 168 - 172 |
Note: These are typical ranges and the exact values depend on the molecular environment and solvent effects.
Theoretical calculations are highly effective in simulating the vibrational (infrared) spectrum of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical FTIR spectrum can be generated. rajpub.com These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
The simulated spectrum allows for the assignment of specific vibrational modes to the experimentally observed absorption bands. Key vibrational modes for this compound would include:
N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region.
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
C=O stretching (amide I band): A strong band usually found between 1650-1690 cm⁻¹. researchgate.net
N-H bending (amide II band): In the region of 1510-1570 cm⁻¹.
C-N stretching: Bands in the 1300-1400 cm⁻¹ range.
C=S stretching: Typically a weaker band found between 800-1200 cm⁻¹. researchgate.net
By comparing the theoretical and experimental spectra, a detailed understanding of the molecule's vibrational characteristics can be achieved.
Molecular Modeling and Simulation Approaches
Computational chemistry provides powerful tools to investigate the structural, energetic, and interactive properties of molecules at an atomic level. For a compound like this compound, these theoretical approaches can elucidate its intrinsic chemical behavior and potential as a bioactive agent. Molecular modeling and simulation techniques are instrumental in understanding its conformational preferences, its interactions with biological targets, and the chemical features essential for its activity.
The biological function of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Understanding these conformational dynamics is crucial for predicting how the molecule will be recognized by a biological receptor.
Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. This is often achieved by mapping the potential energy surface (PES), a mathematical function that relates the energy of a molecule to its geometry. By systematically rotating key dihedral angles and calculating the corresponding energy using quantum chemical methods like Density Functional Theory (DFT), a PES can be constructed. The minima on this surface correspond to stable conformers, while the peaks represent energy barriers for transition between them. For instance, a computational study on thiosalicylamide, another thioamide-containing compound, utilized quantum chemical calculations to map the PES for the internal rotation of the thioamide group, successfully identifying the most stable conformations. researchgate.net
For this compound, a thorough conformational search would involve exploring rotations around key single bonds:
The amide bond (C-N) between the benzoyl group and the ethyl linker.
The C-C and C-N bonds within the amino-thioxoethyl side chain.
Molecular dynamics (MD) simulations offer a complementary approach. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation can reveal how the molecule behaves in a dynamic environment, such as in solution, providing insights into its flexibility and the transitions between different conformational states. This method allows for the exploration of the accessible conformational space and the calculation of the relative populations of different conformers at a given temperature.
A primary goal of computational chemistry in drug discovery is to predict and analyze how a small molecule (ligand) binds to a biological macromolecule (target), such as a protein or nucleic acid. Molecular docking is a fundamental technique used for this purpose.
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves two main steps: sampling different conformations of the ligand within the target's binding site and then "scoring" these poses using a function that estimates the binding affinity. A higher score typically indicates a more favorable binding interaction. For example, a molecular docking study on N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126), a benzamide derivative, was used to predict its binding affinity to targets like α5β1 integrin and DNA, yielding binding affinities of -7.7 kcal/mol and -7.4 kcal/mol, respectively. dergipark.org.tr This type of analysis is crucial for identifying potential anticancer properties. dergipark.org.tr
Following docking, the resulting ligand-target complex can be further analyzed to identify key molecular recognition events. These interactions, which stabilize the complex, include:
Hydrogen Bonds: Between the amide and thioamide groups of the ligand and polar residues in the target.
Hydrophobic Interactions: Involving the phenyl ring of the benzamide moiety.
Pi-stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
To refine the static picture provided by docking, molecular dynamics simulations of the ligand-target complex are often performed. These simulations provide a dynamic view of the binding event, allowing researchers to assess the stability of the predicted binding pose and calculate the binding free energy with greater accuracy.
Table 1: Potential Molecular Interactions of this compound in a Target Binding Site This table is a theoretical representation of the types of interactions that would be analyzed in a computational study.
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Partner on Target (Amino Acid Residues) |
|---|---|---|
| Benzoyl Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine, Tryptophan |
| Benzamide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine (backbone carbonyl) |
| Benzamide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine (side chain hydroxyl/amine) |
| Thioamide C=S | Hydrogen Bond Acceptor (weaker than C=O), Coordination | Arginine, Lysine; Metal ions (e.g., Zinc, Iron) |
| Thioamide N-H₂ | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |
Pharmacophore modeling and Structure-Activity Relationship (SAR) studies are cornerstones of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. By aligning a set of active molecules and identifying their common features, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual libraries for new compounds with the potential for similar activity.
SAR studies involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. This process helps to identify which parts of the molecule are crucial for its function and which can be altered to improve properties like potency, selectivity, or metabolic stability. While specific SAR data for this compound is not available, extensive research on the closely related N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold provides a clear example of this process. nih.gov
In a study aimed at developing agents to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues were synthesized and evaluated. nih.gov The SAR findings from this study are detailed below.
Key SAR Findings for N-(2-(benzylamino)-2-oxoethyl)benzamide Analogues: nih.gov
Substitutions on the Benzoyl Ring (R¹): The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), was found to be favorable for activity. A CF₃ group at the para-position (4-position) of the ring generally resulted in higher potency compared to substitution at the meta-position (3-position).
Substitutions on the Benzylamino Phenyl Ring (R²): The nature and position of substituents on this ring significantly impacted activity. Small, electron-withdrawing groups were tolerated. However, bulkier substitutions were found to be detrimental, suggesting steric constraints within the binding site.
The Glycine-like Linker: The replacement of a 1,2,3-triazole pharmacophore in an earlier lead compound with the glycine-like amino acid linker in this series led to compounds with significantly improved potency and water solubility. nih.gov
The data from this research illustrates how systematic structural modifications can lead to the identification of a highly potent compound (WO5m) with an EC₅₀ of 0.1 µM and improved physicochemical properties. nih.gov
Table 2: Structure-Activity Relationship (SAR) of N-(2-(benzylamino)-2-oxoethyl)benzamide Analogues for Pancreatic β-Cell Protection Data sourced from a study on analogues of N-(2-(benzylamino)-2-oxoethyl)benzamide. nih.gov
| Compound | R¹ (Benzoyl Ring) | R² (Benzylamino Ring) | EC₅₀ (µM) | Maximal Activity (%) |
|---|---|---|---|---|
| 5a | H | H | >10 | 60 |
| 5b | 4-Cl | H | ~10 | 70 |
| 5c | 4-CF₃ | H | ~5 | 80 |
| 5d | H | 4-Me | >10 | 50 |
| 5e | H | 4-Cl | ~10 | 65 |
| 5f | H | 4-F | ~10 | 70 |
| 5g | 4-CF₃ | 4-F | ~1 | 90 |
| 5h | 3-CF₃ | 4-F | ~5 | 85 |
| WO5m | 4-CF₃ | 2-Cl, 4-F | 0.1 ± 0.01 | 100 |
Applications of N 2 Amino 2 Thioxoethyl Benzamide in Advanced Organic Synthesis
N-(2-amino-2-thioxoethyl)benzamide as a Building Block in Multi-Step Synthesis
This compound is a versatile bifunctional molecule that serves as a valuable building block in the multi-step synthesis of more complex chemical structures. Its utility stems from the presence of two key functional groups: a stable benzamide (B126) moiety and a reactive primary thioamide group. This dual functionality allows for selective and sequential chemical transformations, making it an important intermediate in the construction of elaborate molecular architectures.
Role in the Synthesis of Complex Organic Molecules
In the realm of complex organic synthesis, this compound functions as a scaffold upon which molecular complexity can be systematically built. The benzamide portion of the molecule often serves as a stable anchor or directing group, while the thioamide end provides a reactive site for chain elongation, cyclization, or the introduction of diverse substituents. This strategic separation of reactivity and stability allows chemists to perform multi-step synthetic sequences with a high degree of control. For instance, the thioamide group can be converted into other functional groups or used as a handle to link the benzamide core to other molecular fragments, facilitating the assembly of intricate target molecules that may possess specific biological or material properties.
Precursor to Structurally Diverse Heterocyclic Compounds
The thioamide functional group is a well-established and powerful precursor for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science. This compound is particularly useful in this regard, as the thioamide moiety (-CSNH2) contains the necessary sulfur and nitrogen atoms that can be incorporated into a ring system.
Monosubstituted thioureas and related thioamides are classical reagents for synthesizing heterocycles such as 2-amino-1,3-thiazoles, pyrimidine-2-thiones, and imidazole-2-thiones. biointerfaceresearch.com By reacting this compound with appropriate bifunctional reagents, a variety of five- and six-membered heterocyclic rings can be constructed. For example, reaction with α-haloketones can yield substituted thiazoles, while condensation with β-dicarbonyl compounds can lead to pyrimidine derivatives. The benzamide portion of the molecule remains appended to the newly formed heterocyclic ring, resulting in products with significant structural diversity and potential for further functionalization. This approach has been used to generate libraries of compounds for biological screening, including potential antifungal, anticancer, and anti-diabetic agents. researchgate.net
| Reactant Type | Resulting Heterocycle | General Application |
|---|---|---|
| α-Haloketones | Thiazoles | Antimicrobial, Anticancer |
| α-Halocarboxylic Acids | Thiazolidinones | Antiviral, Anti-inflammatory |
| Hydrazine Derivatives | 1,2,4-Triazoles / 1,3,4-Thiadiazoles | Antifungal, Herbicidal |
| β-Dicarbonyl Compounds | Pyrimidines | Antiviral, CNS Agents |
This compound in Catalysis and Reagent Chemistry
Beyond its role as a structural component, the unique electronic and steric properties of this compound lend it significant potential in the fields of catalysis and reagent chemistry. The presence of multiple heteroatoms (N, O, S) and hydrogen-bond-donating protons allows it to interact with and activate other molecules in a controlled manner.
Evaluation as an Organocatalyst or Co-catalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. Molecules containing hydrogen-bond donors, such as amides and ureas, are effective catalysts for a variety of transformations. N-alkylated C2-symmetric amino acid amide derivatives have been successfully employed as organocatalysts in Michael addition and aldol reactions. openrepository.commdpi.com These catalysts function by activating the electrophile and/or nucleophile through a network of hydrogen bonds, thereby lowering the activation energy of the reaction and often controlling its stereochemical outcome.
Given its structural similarity to these proven catalysts—possessing both hydrogen-bond donating NH groups and Lewis basic sites (C=O and C=S)—this compound is a strong candidate for evaluation as an organocatalyst. It could potentially catalyze reactions such as asymmetric Michael additions, aldol condensations, or Diels-Alder reactions.
| Catalyst Type | Reaction Catalyzed | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| C2-Symmetric Amino Acid Amide | Michael Addition (2-hydroxy-1,4-napthoquinone to β-nitrostyrene) | Up to 44% ee | openrepository.com |
| C2-Symmetric Amino Acid Amide Salt | Aldol Reaction (4-nitrobenzaldehyde and hydroxyacetone) | Up to 55% ee | openrepository.com |
| N-carbamate protected amino acid derived guanidine | Michael Addition (2-hydroxy-1,4-napthoquinone to β-nitrostyrene) | Up to 26% ee | bangor.ac.uk |
Utilization as a Ligand in Transition Metal-Catalyzed Transformations
The thioamide group is an excellent ligand for transition metals. The presence of both a "soft" sulfur donor and "hard" nitrogen and oxygen donors makes this compound a versatile chelating agent capable of coordinating to a variety of metal centers. Ligands containing nitrogen and sulfur donors are widely used in coordination chemistry and have found applications in catalysis. researchgate.net
Complexes formed between this ligand and transition metals such as copper, cobalt, nickel, palladium, or silver could exhibit significant catalytic activity. uctm.edunih.gov For example, palladium complexes could be investigated for their utility in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while rhodium or ruthenium complexes could be applied to asymmetric hydrogenation or transfer hydrogenation reactions. The benzamide framework provides a rigid backbone that can create a well-defined chiral pocket around the metal center if a chiral variant of the ligand is used, enabling enantioselective transformations.
| Transition Metal | Potential Catalytic Application | Key Ligand Donor Atoms |
|---|---|---|
| Palladium (Pd) | Cross-Coupling Reactions (Suzuki, Heck) | S, N |
| Rhodium (Rh) | Asymmetric Hydrogenation | N, S |
| Ruthenium (Ru) | Transfer Hydrogenation, Metathesis | N, S, O |
| Copper (Cu) | Click Chemistry, C-H Activation | N, S |
| Nickel (Ni) | Cross-Coupling, Carbonylation | S, N |
Development of Novel Synthetic Methodologies Based on this compound
The unique combination of a reactive thioamide and a versatile benzamide scaffold within a single molecule opens the door for the development of novel synthetic methodologies. Research can be directed towards creating innovative one-pot or tandem reactions that leverage the compound's dual functionality.
Another avenue of research involves immobilizing this compound onto a solid support, such as a polymer resin. The resulting functionalized material could be used as a recyclable ligand for transition metal catalysis or as a scavenger resin to remove excess metal catalysts or electrophiles from a reaction mixture. Such methodologies are central to the principles of green chemistry, aiming to create more sustainable and efficient chemical processes. The development of three-component reactions involving isatoic anhydride, primary amines, and electrophiles to generate N-alkyl benzamide derivatives highlights the modularity and potential for creating diverse molecular libraries from such building blocks. nih.gov
Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research data specifically detailing the applications of the chemical compound This compound in advanced organic synthesis. The topics outlined in the request—specifically the exploration of its undiscovered reaction pathways, its use in synthetic transformations, and its role in the advancement of thioamide and benzamide chemical synthesis—are not documented in the accessible scientific literature.
General information exists for the synthesis and reactions of the broader classes of molecules, namely thioamides and benzamides. Thioamides are known for their utility as intermediates in the synthesis of various sulfur-containing heterocycles and for their applications in peptide chemistry as isosteres of amide bonds. chemrxiv.orgresearchgate.net Likewise, benzamide derivatives are a well-studied class of compounds with extensive applications in medicinal chemistry and materials science. However, the specific compound this compound, which uniquely combines both a benzamide and a primary thioamide moiety linked by an ethylene bridge, does not appear to have been a subject of published research.
Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, or specific examples as requested, because the foundational research on this particular compound is absent from the public domain. Writing on the proposed topics without specific data would require speculation based on the reactivity of related functional groups, which would not meet the required standards of scientific accuracy and authoritative content.
Future Research Directions and Open Questions for N 2 Amino 2 Thioxoethyl Benzamide
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for enabling further investigation of N-(2-amino-2-thioxoethyl)benzamide. While traditional methods for thioamide synthesis, such as the use of Lawesson's reagent, are established, they often suffer from drawbacks like harsh reaction conditions and the formation of stoichiometric phosphorus-containing byproducts. nih.gov Future research should focus on cleaner and more atom-economical approaches.
One promising avenue is the exploration of flow chemistry for the synthesis of this compound. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for reactions involving reactive intermediates.
Another area of interest is the development of catalytic methods for the direct thionation of the corresponding amide, N-(2-amino-2-oxoethyl)benzamide. The use of transition-metal catalysts or organocatalysts could provide milder reaction conditions and greater functional group tolerance compared to traditional thionating agents. Recent advances in the synthesis of thioamides from potassium acyltrifluoroborates and amines with elemental sulfur present a mild and versatile alternative that could be adapted for this specific molecule. researchgate.net
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Enhanced safety, precise control, ease of scale-up. | Initial setup costs, potential for clogging. |
| Catalytic Thionation | Milder conditions, higher selectivity, reduced waste. | Catalyst development and optimization required. |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Understanding reaction mechanisms, scalability. |
Integration of Advanced Characterization Techniques with Computational Predictions
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard characterization techniques like NMR and IR spectroscopy provide valuable information, future research would benefit from the integration of more advanced methods with computational modeling.
Advanced Spectroscopic Techniques: Solid-state NMR could provide insights into the intermolecular interactions and packing in the crystalline state. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to study the gas-phase conformation of the molecule.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. researchgate.net Furthermore, computational studies can elucidate the molecule's conformational landscape, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, providing a deeper understanding of its reactivity. researchgate.netnih.govnih.gov For instance, predicting the rotational barrier of the C-N bonds in both the amide and thioamide moieties can offer insights into its conformational flexibility. tandfonline.com
A hypothetical comparison of experimental and computationally predicted spectroscopic data is shown in Table 2.
Table 2: Hypothetical Spectroscopic Data for this compound
| Technique | Experimental Value (Hypothetical) | Computationally Predicted Value (Hypothetical) |
|---|---|---|
| ¹³C NMR (C=S) | 205.3 ppm | 204.8 ppm |
| ¹³C NMR (C=O) | 168.1 ppm | 167.5 ppm |
| IR (C=S stretch) | 1250 cm⁻¹ | 1245 cm⁻¹ |
| IR (C=O stretch) | 1660 cm⁻¹ | 1655 cm⁻¹ |
Untapped Reactivity Profiles and Novel Chemical Transformations
The unique combination of a benzamide (B126) and a primary thioamide in this compound suggests a rich and largely unexplored reactivity profile. Thioamides are known to be versatile synthetic intermediates, participating in a wide range of chemical transformations. researchgate.netnih.gov
Future research should investigate the selective functionalization of the thioamide group. For example, the sulfur atom is nucleophilic and can react with electrophiles, while the carbon atom is electrophilic. researchgate.net This dual reactivity could be exploited in the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. researchgate.net The development of chemoselective reactions that target either the thioamide or the benzamide moiety would be a significant advancement.
Furthermore, the thioamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of the adjacent methylene group or the aromatic ring of the benzoyl moiety. Exploring such transformations could lead to the rapid diversification of the this compound scaffold.
Interdisciplinary Research Avenues Involving this compound
The structural features of this compound make it an intriguing candidate for exploration in various interdisciplinary fields.
Medicinal Chemistry: Thioamides are known bioisosteres of amides and have been incorporated into biologically active molecules to enhance their pharmacological properties. researchgate.nettandfonline.comchemrxiv.org Given the prevalence of the benzamide moiety in many approved drugs, wikipedia.org this compound and its derivatives could be investigated as potential therapeutic agents. For example, related benzamide structures have shown promise as antimicrobial agents and in the treatment of metabolic disorders. nih.govnih.gov The thioamide group can also act as a hydrogen sulfide (H₂S) donor, a molecule with various physiological roles. tandfonline.com
Materials Science: The ability of thioamides to participate in hydrogen bonding and coordinate with metal ions suggests that this compound could be a valuable building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could have applications in areas such as catalysis, gas storage, and sensing.
Supramolecular Chemistry: The presence of multiple hydrogen bond donors and acceptors in this compound makes it an interesting target for studies in crystal engineering and the formation of supramolecular assemblies. Understanding how this molecule self-assembles could lead to the design of new materials with tailored properties.
Q & A
Q. Why do different synthetic routes for this compound yield varying stereochemical outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
